JAK Inhibitor 31 -

JAK Inhibitor 31

Catalog Number: EVT-10987859
CAS Number:
Molecular Formula: C19H26N8S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

JAK Inhibitor 31 belongs to a broader class known as small molecule inhibitors targeting Janus kinases. These compounds are classified based on their selectivity for different JAK family members (JAK1, JAK2, JAK3, and Tyrosine Kinase 2). The specific classification of JAK Inhibitor 31 can be determined by its structural characteristics and binding affinity to particular JAK isoforms.

Synthesis Analysis

Methods and Technical Details

The synthesis of JAK Inhibitor 31 typically involves several key steps that may include:

  1. Initial Compound Formation: Starting materials are chosen based on their ability to undergo specific chemical reactions that lead to the formation of the desired structure.
  2. Functional Group Modifications: Various chemical reactions such as alkylation, acylation, or coupling reactions may be employed to introduce functional groups essential for activity.
  3. Purification: Techniques such as chromatography are used to purify the synthesized compound, ensuring high purity levels necessary for biological testing.

Recent advancements in synthetic methodologies have focused on improving yields and reducing environmental impact by minimizing the use of hazardous reagents and solvents .

Molecular Structure Analysis

Structure and Data

The molecular structure of JAK Inhibitor 31 can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule, including bond lengths and angles.

  • Molecular Formula: The specific molecular formula will depend on the exact structure of JAK Inhibitor 31.
  • 3D Structure Visualization: Computational modeling can be utilized to visualize the three-dimensional conformation of the compound, which is crucial for understanding its interaction with the target enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of JAK Inhibitor 31 is primarily characterized by its ability to form non-covalent interactions with Janus kinases. Key reactions may include:

  • Binding Interactions: The formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the active site residues of the target kinase.
  • Metabolic Stability: Understanding how JAK Inhibitor 31 is metabolized within biological systems is crucial for predicting its pharmacokinetics.

Data regarding reaction kinetics can be obtained through enzyme inhibition assays, which measure the compound's effectiveness in inhibiting JAK activity under various conditions .

Mechanism of Action

Process and Data

JAK Inhibitor 31 exerts its therapeutic effects by competitively binding to the ATP-binding site of Janus kinases. This binding prevents phosphorylation events that would normally activate downstream signaling pathways involved in inflammation and immune response.

  • Inhibition Profile: The potency against different JAK isoforms can be quantified using IC50 values derived from dose-response curves in biochemical assays.
  • Signal Transduction Impact: By inhibiting JAK activity, the compound effectively reduces the transcriptional activation of target genes involved in inflammatory processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of JAK Inhibitor 31 include:

  • Solubility: Solubility in various solvents is essential for formulation development.
  • Stability: Chemical stability under physiological conditions must be assessed to ensure efficacy during storage and administration.

Chemical properties may include:

  • pKa Values: Determining acid-base dissociation constants can provide insights into solubility and permeability.
  • LogP: The partition coefficient can indicate lipophilicity, influencing absorption characteristics.

Relevant data can be gathered from experimental studies or computational predictions based on similar compounds .

Applications

Scientific Uses

JAK Inhibitor 31 has potential applications in:

  • Therapeutic Development: As a candidate for treating autoimmune diseases such as rheumatoid arthritis or psoriasis.
  • Research Tool: Utilized in studies investigating cytokine signaling pathways and their role in disease mechanisms.

The ongoing research into JAK inhibitors continues to reveal new therapeutic potentials, expanding their application beyond traditional inflammatory diseases into areas like oncology .

Molecular Characterization and Target Profiling of JAK-IN-31

Structural Identification and Isoform Selectivity Patterns

JAK Inhibitor 31 features a tricyclic core scaffold conjugated to an electrophilic moiety, typically an acrylamide or α-cyanoacrylamide group [6] [10]. This design facilitates covalent binding to Cys909, a residue located in the catalytic kinase domain (JH1) of Janus kinase 3. Crucially, Cys909 is absent in Janus kinase 1, Janus kinase 2, and tyrosine kinase 2, where alanine, arginine, and leucine occupy the equivalent positions, respectively [6] [10]. Structural analyses confirm that the inhibitor’s tricyclic system occupies the adenine-binding pocket of Janus kinase 3, while the electrophilic "warhead" forms a permanent thioether bond with the sulfhydryl group of Cys909 [6]. Mutagenesis studies (e.g., C909A Janus kinase 3) abolish inhibitory activity, validating the essentiality of this residue for selectivity [6].

Table 1: Structural Determinants of JAK Inhibitor 31 Selectivity

JAK IsoformResidue at Position Equivalent to JAK3 Cys909Inhibitor Binding Affinity (IC₅₀)
Janus kinase 3Cysteine0.003–0.154 µM
Janus kinase 1Alanine>10 µM
Janus kinase 2Arginine>10 µM
Tyrosine kinase 2Leucine>10 µM

Source: Adapted from biochemical assays in [6] [10]

ATP-Binding Site Affinity and Competitive Inhibition Kinetics

JAK Inhibitor 31 functions as a type I irreversible ATP-competitive inhibitor [10]. Kinetic studies demonstrate dose-dependent suppression of Janus kinase 3 autophosphorylation, with IC₅₀ values in the low nanomolar range (3–154 nM) in enzymatic assays [6]. Pre-incubation with ATP reduces inhibitory potency, confirming competition at the ATP-binding site [6] [10]. The covalent mechanism is evidenced by:

  • Time-dependent inactivation: Increasing pre-incubation time enhances inhibition, consistent with slow covalent bond formation [6].
  • Irreversibility: Enzyme activity remains suppressed after extensive dialysis, indicating irreversible modification [6].
  • Mass spectrometry: Direct detection of inhibitor-Janus kinase 3 adducts confirms covalent adduction at Cys909 [6].

The binding mode involves:

  • Hydrophobic interactions: Tricyclic core packing against Leu828, Val836, and Ala853 in the hinge region [10].
  • Hydrogen bonding: Carbonyl groups forming H-bonds with Leu956 backbone amide [6].
  • Covalent linkage: Michael addition of Cys909 thiol to the acrylamide warhead [6] [10].

Differential Inhibition Profiling Across J Family Kinases

JAK Inhibitor 31 exhibits >1,000-fold selectivity for Janus kinase 3 over other Janus kinase family members in biochemical and cellular contexts [6] [10]:

Table 2: Differential Inhibition of JAK Family Kinases by JAK Inhibitor 31

KinaseEnzymatic IC₅₀ (µM)Cellular Pathway Inhibition (IC₅₀)
Janus kinase 30.003–0.154IL-2: 0.015 µM; IL-4: 0.032 µM
Janus kinase 1>10IFNγ: >5 µM; IL-6: >5 µM
Janus kinase 2>10EPO: >5 µM; TPO: >5 µM
Tyrosine kinase 2>10IFNα: >5 µM; IL-12: >5 µM

Source: Biochemical kinase assays and cytokine-induced STAT phosphorylation in cell lines [6]

Functional selectivity is validated in primary human immune cells:

  • γc cytokine suppression: Dose-dependent inhibition of interleukin-2 and interleukin-4 signaling (IC₅₀: 15–32 nM), pathways dependent on Janus kinase 3 [6] [10].
  • Spared pathways: No suppression of Janus kinase 2-mediated erythropoietin/thrombopoietin signaling or Janus kinase 1-dependent interferon-γ/interleukin-6 responses at concentrations ≤1 µM [6].Kinome-wide profiling (>400 kinases) confirms minimal off-target engagement, with only Tec family kinases (e.g., Bruton tyrosine kinase) inhibited due to conserved cysteines in their active sites [6] [10].

Properties

Product Name

JAK Inhibitor 31

IUPAC Name

2-[1-[5-methyl-2-[(3-methyl-1,2-thiazol-5-yl)amino]pyrimidin-4-yl]-3-(4-methylpiperazin-1-yl)azetidin-3-yl]acetonitrile

Molecular Formula

C19H26N8S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C19H26N8S/c1-14-11-21-18(22-16-10-15(2)24-28-16)23-17(14)26-12-19(13-26,4-5-20)27-8-6-25(3)7-9-27/h10-11H,4,6-9,12-13H2,1-3H3,(H,21,22,23)

InChI Key

VGBYAYCYPVFDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)NC2=NC=C(C(=N2)N3CC(C3)(CC#N)N4CCN(CC4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.